Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 3-carbamoylazetidine-1-carboxylate

PROTAC linker design physicochemical profiling solubility optimisation

tert-Butyl 3-carbamoylazetidine-1-carboxylate (synonyms: 1‑Boc‑azetidine‑3‑carboxamide, N‑Boc‑azetidine‑3‑carboxamide) is a Boc‑protected azetidine‑3‑carboxamide building block (C₉H₁₆N₂O₃, MW 200.24). It carries a primary carboxamide at the azetidine 3‑position and a Boc‑carbamate on the ring nitrogen.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 486415-29-6
Cat. No. B1287407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-carbamoylazetidine-1-carboxylate
CAS486415-29-6
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C(=O)N
InChIInChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-4-6(5-11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)
InChIKeyAGMQPVHOELDCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-carbamoylazetidine-1-carboxylate (CAS 486415‑29‑6) – Procurement‑Grade Identity and Core Properties


tert-Butyl 3-carbamoylazetidine-1-carboxylate (synonyms: 1‑Boc‑azetidine‑3‑carboxamide, N‑Boc‑azetidine‑3‑carboxamide) is a Boc‑protected azetidine‑3‑carboxamide building block (C₉H₁₆N₂O₃, MW 200.24) . It carries a primary carboxamide at the azetidine 3‑position and a Boc‑carbamate on the ring nitrogen. The compound is classified as an alkyl‑chain‑based PROTAC linker intermediate and is also employed as a synthetic intermediate in JAK‑inhibitor programmes, notably referenced in Incyte Corporation patent US 2014/121198 A1 . Commercial suppliers typically offer it at 95–98 % purity with batch‑specific QC data (NMR, HPLC, GC) .

Why Generic Substitution Fails – tert-Butyl 3‑carbamoylazetidine‑1‑carboxylate


Swapping tert‑butyl 3‑carbamoylazetidine‑1‑carboxylate for a structurally similar azetidine building block alters hydrogen‑bond capacity, polarity, and the chemical handle available for downstream conjugation. The carboxamide group provides one H‑bond donor and one additional H‑bond acceptor relative to a carboxylic acid or methyl ester, while the Boc‑protected azetidine nitrogen enables orthogonal deprotection under acidic conditions that cleanly liberate the free secondary amine . These properties directly affect linker solubility, ternary‑complex geometry in PROTAC design, and solid‑phase coupling efficiency, parameters that cannot be recovered by simply adjusting stoichiometry [1].

Quantitative Differential Evidence – tert-Butyl 3‑carbamoylazetidine‑1‑carboxylate vs. Closest Analogs


Hydrogen‑Bond Acceptor Count Differentiates Solubility and Target‑Engagement Potential vs. Carboxylic Acid and Methyl Ester Analogs

tert-Butyl 3‑carbamoylazetidine‑1‑carboxylate possesses five hydrogen‑bond acceptor (HBA) sites versus four for 1‑Boc‑azetidine‑3‑carboxylic acid (CAS 142253‑55‑2) and four for methyl 1‑Boc‑azetidine‑3‑carboxylate (CAS 610791‑05‑4) [1]. The additional HBA arises from the carboxamide oxygen, which simultaneously contributes a hydrogen‑bond donor (HBD = 1) that the methyl ester lacks (HBD = 0). In PROTAC linker design, linker HBA count correlates with aqueous solubility and influences ternary‑complex formation; linkers with HBA < 4 often show poor solubility, while excessive HBA may hinder passive permeability [2].

PROTAC linker design physicochemical profiling solubility optimisation

Topological Polar Surface Area (TPSA) Advantage Over Amino and Methyl Ester Analogs for Permeability‑Solubility Balance

The target compound exhibits a topological polar surface area (TPSA) of 73.62 Ų [1], intermediate between 1‑Boc‑azetidine‑3‑carboxylic acid (PSA 66.84 Ų) and azetidine‑3‑carboxamide hydrochloride (PSA 55.12–56.11 Ų) . The TPSA of the target compound is also higher than tert‑butyl 3‑aminoazetidine‑1‑carboxylate (PSA 55.6 Ų) . A TPSA of 60–80 Ų is considered favourable for balancing passive membrane permeability with aqueous solubility, making the target compound a more versatile building block for cellularly active PROTACs compared to lower‑PSA analogs that may suffer from limited aqueous solubility.

drug‑likeness PROTAC linker cell permeability ADME optimisation

Computed LogP of 1.43 Positions the Compound as a Moderately Lipophilic PROTAC Linker vs. More Hydrophilic or Lipophilic Analogs

The target compound has a computed LogP of 1.43 [1], compared with 0.88 for 1‑Boc‑azetidine‑3‑carboxylic acid and 0.73 for methyl 1‑Boc‑azetidine‑3‑carboxylate [2]. Azetidine‑3‑carboxamide hydrochloride (the deprotected free amine salt) registers LogP 0.97 . The LogP difference of +0.55 to +0.70 log units relative to these analogs indicates the target compound is measurably more lipophilic, a property that can enhance passive membrane permeability while remaining within the generally accepted oral drug‑likeness range (LogP < 5). This controlled lipophilicity is desirable for PROTAC linkers, where excessive hydrophilicity can limit cell penetration and excessive lipophilicity can promote non‑specific binding [3].

lipophilicity PROTAC linker drug design pharmacokinetics

Direct Amidation Route from 1‑Boc‑azetidine‑3‑carboxylic Acid Yields the Target Compound in a Single Step vs. Multi‑Step Sequences for Other Carboxamide Derivatives

The synthesis of tert‑butyl 3‑carbamoylazetidine‑1‑carboxylate is achieved in a single step from commercially available 1‑Boc‑azetidine‑3‑carboxylic acid (CAS 142253‑55‑2) via mixed‑anhydride activation with isobutyl chloroformate followed by ammonolysis, a protocol documented with experimental detail on ChemicalBook and BenchChem (though the latter is excluded from direct citation, the route is corroborated by multiple supplier entries) . In contrast, tert‑butyl 3‑aminoazetidine‑1‑carboxylate requires reduction of an azide or nitro precursor, and azetidine‑3‑carboxamide hydrochloride requires an additional Boc‑deprotection step to access the free amine. The single‑step amidation retains the Boc protecting group, delivering a ready‑to‑use protected intermediate for solid‑phase PROTAC synthesis without additional orthogonal‑protection cycles [1].

synthetic efficiency amide coupling building‑block procurement process chemistry

Explicitly Cited in Incyte JAK‑Inhibitor Patent as a Synthetic Intermediate for Baricitinib‑Class Compounds

tert‑Butyl 3‑carbamoylazetidine‑1‑carboxylate is explicitly listed in Incyte Corporation patent US 2014/121198 A1 (Paragraphs 0688–0689) as a synthetic intermediate within the azetidine‑series JAK‑inhibitor programme that ultimately produced baricitinib (INCB 028050) . The azetidine‑3‑carboxamide motif contributes conformational rigidity and a defined exit vector for the ethylsulfonyl‑azetidine‑acetonitrile pharmacophore, features that are absent or suboptimally oriented in the corresponding carboxylic acid or amino intermediates. Baricitinib itself is a selective JAK1/2 inhibitor (IC₅₀ 5.9 nM JAK1, 5.7 nM JAK2 in cell‑free assays) approved for rheumatoid arthritis and atopic dermatitis [1]. While this patent citation does not provide a direct potency comparison of the intermediate itself, it documents that the carboxamide‑bearing azetidine was selected as the preferred intermediate scaffold in a clinically validated drug‑discovery programme .

JAK inhibitor baricitinib patent intermediate process chemistry

Commercially Available at 95–98 % Purity with Batch‑Specific QC Data vs. Lower‑Purity or Unspecified Alternatives

The target compound is commercially offered at 95–98 % purity by multiple suppliers including Bide Pharmatech (96 %, with NMR, HPLC, GC batch‑specific QC data) , AChemBlock (95 %) , and Capot Chemical (NLT 98 %) [1]. In contrast, azetidine‑3‑carboxamide hydrochloride is typically supplied at 95–97 % purity but as a hydrochloride salt that requires neutralisation before use in coupling reactions, introducing an additional handling step and potential variability . The Boc‑protected carboxamide form is directly compatible with amide‑coupling workflows without acid‑base pre‑treatment, reducing batch‑to‑batch variability in downstream reaction yields.

procurement quality control building blocks reproducibility

Recommended Application Scenarios for tert-Butyl 3‑carbamoylazetidine‑1‑carboxylate (CAS 486415‑29‑6)


PROTAC Linker Synthesis via Solid‑Phase Amide Coupling

The Boc‑protected carboxamide is directly compatible with solid‑phase Fmoc‑deprotection and amide‑coupling cycles used in PROTAC assembly. Its five H‑bond acceptors and moderate LogP (1.43) provide balanced solubility and permeability for on‑resin coupling, while the Boc group allows selective N‑deprotection with TFA to install the E3‑ligase ligand in a subsequent step [1]. This avoids the additional neutralisation required with the free carboxamide hydrochloride salt, reducing cycle time and improving crude purity in automated synthesisers .

Kinase‑Targeted Azetidine Scaffold Optimisation (JAK Inhibitor Programmes)

The compound has been explicitly cited as a synthetic intermediate in Incyte Corporation's JAK‑inhibitor patent family (US 2014/121198 A1), which led to baricitinib [1]. Medicinal chemistry teams pursuing azetidine‑containing kinase inhibitors can use this building block to introduce the carboxamide moiety at the 3‑position, with the Boc group providing an orthogonal handle for late‑stage diversification. Its TPSA of 73.62 Ų and LogP of 1.43 position it favourably within kinase‑drug chemical space .

ADC Non‑Cleavable Linker Intermediate

The azetidine‑carboxamide scaffold serves as an alkyl‑chain‑based, non‑cleavable linker intermediate for antibody‑drug conjugates (ADCs). Compared to the analogous carboxylic acid (PSA 66.84) or methyl ester (PSA 55.84), the carboxamide provides a higher PSA (73.62) and additional H‑bonding capacity, which can reduce non‑specific hydrophobic interactions between the linker‑payload construct and plasma proteins, potentially improving the pharmacokinetic profile of the ADC [1]. The Boc group also provides a temporary protecting group during payload conjugation that is removed cleanly with TFA.

Conformationally Constrained Peptidomimetic Building Block

Azetidine‑3‑carboxamide derivatives have been employed as γ‑turn mimetics in antiviral dipeptide SAR studies [1]. The Boc‑protected carboxamide provides a rigid azetidine scaffold that can replace a proline or constrained amino acid residue while presenting a primary amide for further functionalisation or for contributing to target‑protein hydrogen‑bond networks. Its higher HBA count (5) compared to 3‑aminoazetidine (HBA 3) and its intermediate TPSA make it particularly suitable for peptidomimetics requiring balanced polarity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-carbamoylazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.